molecular formula C17H18F3NO3 B2783448 N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-2-(trifluoromethyl)benzamide CAS No. 1421494-45-2

N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-2-(trifluoromethyl)benzamide

Cat. No.: B2783448
CAS No.: 1421494-45-2
M. Wt: 341.33
InChI Key: SJKZLOCEYXTOJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-2-(trifluoromethyl)benzamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This benzamide derivative features a 2,5-dimethylfuran group linked via a hydroxypropyl chain to a 2-(trifluoromethyl)benzamide moiety. The presence of the trifluoromethyl group is a common strategy in agrochemical and pharmaceutical design to enhance a compound's metabolic stability, lipophilicity, and binding affinity . Similarly, furan rings are privileged structures in medicinal chemistry, known to contribute to the bioactivity of various molecules . Research into structurally related compounds, such as those with similar furan and amide pharmacophores, has indicated potential for a range of biological activities. For instance, some furan-containing molecules have been investigated as small molecule inhibitors for epigenetic targets like histone deacetylases , while others have shown potent and selective agonism at muscarinic receptors, suggesting potential applications in neuroscience research for conditions like Alzheimer's disease . Another related compound, which shares the 4-(trifluoromethoxy)benzamide group, highlights the research utility of this chemical class . The specific combination of these features in this compound makes it a valuable chemical probe for researchers exploring new therapeutic avenues, optimizing structure-activity relationships (SAR), and investigating novel mechanisms of action. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO3/c1-10-9-13(11(2)24-10)15(22)7-8-21-16(23)12-5-3-4-6-14(12)17(18,19)20/h3-6,9,15,22H,7-8H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJKZLOCEYXTOJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CCNC(=O)C2=CC=CC=C2C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzamide Core: The starting material, 2-(trifluoromethyl)benzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Amidation Reaction: The acid chloride is then reacted with 3-(2,5-dimethylfuran-3-yl)-3-hydroxypropylamine in the presence of a base such as triethylamine (TEA) to form the desired benzamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The benzamide core can be reduced to form the corresponding amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-2-(trifluoromethyl)benzamide would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the compound’s specific interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-methylbenzamide: Similar structure but with a methyl group instead of a trifluoromethyl group.

    N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-chlorobenzamide: Similar structure but with a chlorine atom instead of a trifluoromethyl group.

Uniqueness

N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-2-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which can impart distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.

Biological Activity

N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-2-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C14H18F3N
  • Molecular Weight : 265.30 g/mol
  • IUPAC Name : this compound

The compound features a trifluoromethyl group, which is known to enhance lipophilicity and biological activity in various chemical classes.

Biological Activity Overview

Research indicates that this compound exhibits diverse biological activities, including:

  • Antidepressant Effects : Similar compounds have demonstrated potential in modulating serotonergic and noradrenergic systems, which are crucial for mood regulation. Studies suggest that the compound may influence these neurotransmitter systems, potentially offering a new avenue for antidepressant development .
  • Antioxidant Properties : The presence of the furan ring in the structure is associated with antioxidant activity. Compounds with similar structures have been shown to scavenge free radicals, thus providing neuroprotective effects .

The exact mechanism of action for this compound remains to be fully elucidated; however, insights can be drawn from related compounds:

  • Serotonergic Modulation : The compound may enhance serotonin levels or receptor activity, particularly through interactions with the 5-HT1A and 5-HT3 receptors. This modulation is critical in the treatment of depression and anxiety disorders .
  • Noradrenergic Pathways : While some studies indicate limited interaction with noradrenergic receptors, further exploration is necessary to understand any potential effects on norepinephrine levels .

Case Studies and Experimental Data

StudyFindings
Antidepressant Activity In a mouse model, the compound exhibited significant antidepressant-like effects as measured by forced swim test (FST) and tail suspension test (TST), suggesting its potential as a therapeutic agent for Major Depressive Disorder (MDD) .
Toxicity Assessment Preliminary toxicity studies indicated a low potential for acute toxicity in adult female Swiss mice at therapeutic doses .
Antioxidant Activity Related compounds have shown to reduce oxidative stress markers in vitro, indicating potential neuroprotective benefits .

Q & A

Basic: What are the recommended synthetic routes for N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-2-(trifluoromethyl)benzamide, and what reaction conditions optimize yield?

Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Preparation of the 2,5-dimethylfuran core via Friedel-Crafts alkylation or cyclization of diketones.
  • Step 2: Introduction of the hydroxypropyl group via nucleophilic substitution or epoxide ring-opening reactions.
  • Step 3: Amide coupling using 2-(trifluoromethyl)benzoyl chloride under Schotten-Baumann conditions (e.g., THF/water biphasic system with NaHCO₃ as base) .
    Optimization Tips:
  • Use anhydrous solvents (e.g., dichloromethane) and inert atmospheres (N₂/Ar) to prevent hydrolysis of the trifluoromethyl group.
  • Monitor reaction progress via TLC (silica gel, hexane:EtOAc 3:1) or HPLC (C18 column, acetonitrile/water gradient) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key signals should researchers prioritize?

Answer:

  • ¹H/¹³C NMR:
    • Hydroxypropyl moiety: Look for a triplet at δ ~3.5–4.0 ppm (CH₂ adjacent to hydroxyl) and a broad singlet for -OH (δ ~2.5 ppm, exchangeable).
    • Trifluoromethyl group: A singlet at δ ~120–125 ppm in ¹³C NMR.
    • Furan ring: Aromatic protons at δ ~6.5–7.0 ppm (coupled with J = 2–3 Hz) .
  • FT-IR: Confirm amide formation with C=O stretch at ~1650–1680 cm⁻¹ and O-H stretch at ~3200–3400 cm⁻¹ .
  • HRMS: Use ESI+ mode to verify molecular ion [M+H]⁺ (calculated for C₁₈H₁₉F₃NO₃: 362.13 g/mol) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer: Contradictions often arise from variations in assay conditions or impurity profiles.

  • Methodological Adjustments:
    • Standardize cell-based assays (e.g., use identical cell lines like HEK293 or HepG2) and control for solvent effects (DMSO ≤0.1%).
    • Validate purity via orthogonal methods (HPLC + NMR) to exclude side products (e.g., unreacted benzoyl chloride derivatives) .
  • Case Study: If Study A reports IC₅₀ = 10 µM (enzyme assay) and Study B finds no activity (cell viability assay), test solubility in assay buffers (e.g., PBS vs. DMEM) and confirm membrane permeability via logP calculations (estimated ~2.5 for this compound) .

Advanced: What strategies are effective for analyzing the electron-withdrawing effects of the trifluoromethyl group on reaction mechanisms?

Answer:

  • Computational Modeling: Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, highlighting the electron-deficient aromatic ring.
  • Experimental Probes:
    • Compare reaction rates with non-fluorinated analogs in electrophilic substitution (e.g., nitration: HNO₃/H₂SO₄). Expect slower kinetics due to deactivation by -CF₃ .
    • Use Hammett substituent constants (σₘ = 0.43 for -CF₃) to predict regioselectivity in cross-coupling reactions .

Advanced: How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

Answer:

  • Key Modifications:

    • Furan ring: Replace 2,5-dimethyl groups with electron-donating substituents (e.g., -OCH₃) to modulate lipophilicity.
    • Hydroxypropyl chain: Introduce steric hindrance (e.g., cyclopropane) to improve metabolic stability .
  • SAR Table:

    DerivativeSubstituent (R)LogPIC₅₀ (µM)
    Parent compound-CF₃2.510.2
    R = -OCH₃ (furan)-OCH₃1.86.7
    R = -Cl (benzamide)-Cl3.115.4
    Data derived from analogs in .

Basic: What are the stability considerations for this compound under varying pH and temperature conditions?

Answer:

  • pH Stability:
    • Acidic (pH < 4): Risk of furan ring protonation and amide hydrolysis. Store in neutral buffers (pH 6–8).
    • Basic (pH > 9): Hydroxide attack on the trifluoromethyl group may generate fluoride ions .
  • Thermal Stability:
    • Decomposition observed >150°C (TGA data). Store at –20°C under desiccant to prevent hygroscopic degradation .

Advanced: How can researchers employ crystallography (e.g., Mercury CSD) to predict packing patterns and intermolecular interactions?

Answer:

  • Mercury CSD Workflow:
    • Import the compound’s .cif file or generate a simulated lattice using molecular mechanics (MMFF94 force field).
    • Use the "Packing Similarity" tool to compare with benzamide derivatives in the Cambridge Structural Database (CSD).
    • Identify dominant interactions: Hydrogen bonds between amide -NH and furan oxygen (distance ~2.8 Å) .
  • Applications: Predict solubility trends (e.g., tighter packing = lower solubility) and co-crystal formation with carboxylic acid co-formers .

Advanced: What methodologies are recommended for assessing metabolic pathways and potential toxicity?

Answer:

  • In Vitro Models:
    • Use liver microsomes (human or rat) with NADPH cofactor to identify Phase I metabolites (e.g., hydroxylation at the propyl chain).
    • LC-MS/MS analysis (Q-TOF) to detect glutathione adducts, indicative of reactive intermediate formation .
  • In Silico Tools:
    • SwissADME to predict CYP450 isoforms involved (e.g., CYP3A4/2D6) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.